molecular formula C16H15NO4 B14356529 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid CAS No. 91575-75-6

2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid

Cat. No.: B14356529
CAS No.: 91575-75-6
M. Wt: 285.29 g/mol
InChI Key: LTRSWMRRLNCYEU-UHFFFAOYSA-N
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Description

2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxycarbonyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid can be achieved through several synthetic routes. One common method involves the Ullmann reaction under microwave irradiation, which facilitates the coupling of 2-(phenylamino)benzoic acid with 4-(methoxycarbonyl)phenylboronic acid . The reaction conditions typically include the use of a copper catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Ullmann reactions or other coupling reactions that can be optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

  • 4-Methoxycarbonylphenylboronic acid
  • 2-(Phenylamino)benzoic acid
  • 4-(Methoxycarbonyl)benzeneboronic acid

Comparison: 2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

91575-75-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

2-[(4-methoxycarbonylphenyl)methylamino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-21-16(20)12-8-6-11(7-9-12)10-17-14-5-3-2-4-13(14)15(18)19/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

LTRSWMRRLNCYEU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O

Origin of Product

United States

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